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Introduction Terbium-161 (11Tb) is an emerging radionuclide for targeted radionuclide therapy,
showing significant promise due to its unique decay characteristics, which include 3~ emission
for therapy and y-radiation suitable for SPECT imaging.[1][2][3] A key advantage of 161Th is the
co-emission of a substantial number of low-energy conversion and Auger electrons, which may
enhance its therapeutic efficacy compared to other radionuclides like Lutetium-177.[1][4] The
development of 161Tb-based radiopharmaceuticals often involves conjugation to heat-sensitive
biomolecules such as antibodies, antibody fragments, or peptides.[5] Traditional radiolabeling
methods often require high temperatures (>90°C), which can lead to the thermal degradation of
these delicate molecules.[6] Therefore, establishing mild radiolabeling protocols that can be
performed at or near room temperature is critical to preserving the integrity and function of the
biomolecule.[5][7] This application note provides detailed protocols and data for the successful
radiolabeling of heat-sensitive biomolecules with 1°1Tb under mild conditions.

Key Considerations for Mild Radiolabeling

The success of mild radiolabeling hinges on the selection of an appropriate bifunctional
chelator. The ideal chelator should exhibit rapid complexation kinetics at lower temperatures
while forming a highly stable complex with the 1%1Tb radiometal to prevent its release in vivo.

1. Choice of Bifunctional Chelator: Several chelators are commonly used for radiolabeling with
lanthanides. Studies have shown that their performance under mild conditions varies
significantly.
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» DTPA (Diethylenetriaminepentaacetic acid): Acyclic chelators like DTPA and its derivatives
(e.g., CHX-A"-DTPA) can achieve very high radiolabeling efficiency (>98%) even at room
temperature (25°C).[1][6] However, the resulting complexes often exhibit lower in vitro and in
vivo stability, leading to the release of °1Tbh and undesirable accumulation in bone.[5][7]

e DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): This macrocyclic chelator
forms highly stable complexes. However, it typically requires higher temperatures for efficient
labeling.[1] At mild temperatures (40°C), higher ligand concentrations are needed to achieve
quantitative yields.[6]

o NETA ([4-[2-(bis-carboxymethyl-amino)-ethyl]-7-carboxymethyl-[1][8] triazonan-1-yl]-acetic
acid): NETA, a hybrid of DTPA and DOTA structures, has shown promise by combining
reasonably fast reaction kinetics with the formation of stable complexes.[6] It can achieve
high radiolabeling yields (>97%) at a mild temperature of 40°C across various ligand
concentrations.[6]

o Other Chelators: DOTA-GA has also been evaluated and shows good performance at 40°C,
similar to DOTA.[1]

The selection of a chelator is therefore a trade-off between labeling efficiency at mild
temperatures and the stability of the final radiolabeled conjugate. For heat-sensitive
biomolecules, chelators like DOTA, DOTA-GA, and NETA are suitable when using a slightly
elevated temperature of 40°C, which is compatible with most proteins.[5][7]
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Chelator Selection Logic for 1**Th

Select Chelator
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Lower Yield
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High Yield (>95%)

Stability Issue Stable Complex
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(Bone Uptake) (Negligible Bone Uptake)
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Caption: Chelator selection logic for mild 11Tb labeling.
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Quantitative Data Summary

The following tables summarize the radiochemical yields and stability of various 11Tb

complexes under mild conditions, based on published data.

Table 1: Radiochemical Yield (%) of 1*1Th-Complexes at Mild Temperatures Data derived from

a 60-minute incubation period.[6]

Chelator Ligand Conc. (uM) Temp: 25°C Temp: 40°C
DTPA 0.1 >98% >98%
1.0 >98% >98%

5.0 >98% >98%

10.0 >98% >98%

DOTA 0.1 <50% ~80%
1.0 <60% ~90%

5.0 ~75% >95%

10.0 ~85% >95%

DOTA-GA 0.1 <40% ~70%
1.0 <50% ~85%

5.0 ~60% >95%

10.0 ~70% >95%

NETA 0.1 ~75% >97%
1.0 ~90% >98%

5.0 >95% >98%

10.0 >95% >98%

Table 2: In Vitro Stability of 1*1Th-Labeled Biomolecule Conjugates Data represents the

percentage of intact radiolabeled conjugate after 24 hours of incubation at 37°C.[6]
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Conjugate Stability in PBS (pH 7.4) Stability in Human Serum
[*1Tb]Tb-DTPA-HSA >95% 88.1+1.3%

[161Th] Th-DOTA-HSA >95% >95%
[**1Tb]Thb-DOTA-GA-HSA 92.1 + 6.8% >95%

[*1Tb]Tb-NETA-HSA >95% >95%

Experimental Protocols

The following are generalized protocols for the mild radiolabeling of a chelator-conjugated,
heat-sensitive biomolecule with 161Th and subsequent quality control analysis.

Protocol 1: Mild Radiolabeling with 161Th

This protocol describes the labeling of a biomolecule previously conjugated with a chelator
(e.g., DOTA or NETA).

Materials:

161ThCl3 in 0.05 M HCI (No-carrier-added)

Chelator-conjugated biomolecule (e.g., antibody, peptide)

Sodium acetate buffer (0.1 M, pH 4.7-5.5), Chelex-treated

Reaction vial (e.g., low-binding microcentrifuge tube)

Thermomixer or heating block set to 40°C

Radiochemical purity analysis equipment (see Protocol 2)
Procedure:

e Preparation: In a reaction vial, add the chelator-conjugated biomolecule to the sodium
acetate buffer to achieve a final concentration typically in the range of 5-10 pM.
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Addition of Radionuclide: Add the required activity of 162ThCls (e.g., 0.2-1 MBq for analytical
scale) to the vial. Ensure the final volume and pH are within the optimal range for the chosen
chelator.

Incubation: Gently mix the solution and place the vial in a thermomixer set to 40°C. Incubate
for 60 minutes. For DTPA-based chelators, this step can be performed at 25°C.

Quenching (Optional): The reaction can be stopped by adding a small volume of 50 mM
DTPA solution to chelate any remaining free 1°1Th. This step is typically omitted if the product
is to be purified.

Quality Control: Before further use, determine the radiochemical purity of the product using
the methods described in Protocol 2.
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Experimental Workflow for Mild Radiolabeling

1. Prepare Reaction Mixture
- Biomolecule-Chelator Conjugate
- Sodium Acetate Buffer (pH 4.7-5.5)

2. Add **1ThCls

3. Incubate
- 40°C (for DOTA/NETA)
- 60 minutes

4. Quench Reaction (Optional)
- Add DTPA solution

5. Quality Control Analysis
(ITLC / radio-HPLC)

Click to download full resolution via product page
Caption: Workflow for mild 161Tb radiolabeling of biomolecules.

Protocol 2: Quality Control of 1%1Th-labeled Biomolecules
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Quality control is essential to ensure the radiopharmaceutical meets purity standards before in
vitro or in vivo use.[9][10][11]

A. Instant Thin-Layer Chromatography (iTLC) iTLC is a rapid method to determine the
percentage of free 1%1Tb versus labeled biomolecule.

Materials:

IiTLC-SG strips

Mobile phase: 0.1 M Citric Acid

Developing chamber

Radio-TLC scanner or well counter

Procedure:

Spot a small volume (~1 uL) of the reaction mixture onto the origin of an iTLC strip.
e Place the strip in a developing chamber containing the citric acid mobile phase.

» Allow the solvent to migrate up the strip. In this system, the large radiolabeled biomolecule
remains at the origin (Rf = 0.0-0.2), while free 1%1Th3* moves with the solvent front (Rf = 0.8-
1.0).[8]

* Remove the strip, let it dry, and measure the radioactivity distribution using a radio-TLC
scanner to calculate the radiochemical purity.

B. Radio Size-Exclusion High-Performance Liquid Chromatography (radio-SEC-HPLC) Radio-
SEC-HPLC provides a more detailed analysis, separating the labeled biomolecule from
aggregates and free radiometal based on size.

Materials:
o HPLC system with a size-exclusion column

« In-line radioactivity detector
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e Mobile phase (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

Equilibrate the SEC column with the mobile phase at a constant flow rate.
e Inject a small volume of the reaction mixture into the HPLC system.
» Monitor the eluate with both a UV detector (for the protein) and a radioactivity detector.

e The radiolabeled biomolecule will elute as a major radioactive peak at a retention time
corresponding to its molecular weight. Free 1%1Th or small molecule impurities will elute later.

o Calculate the radiochemical purity by integrating the area under the respective radioactive
peaks.
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Quality Control Workflow
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Caption: Quality control workflow for 161Th-labeled biomolecules.

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b1209772?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Conclusion The successful radiolabeling of heat-sensitive biomolecules with Terbium-161
under mild conditions is highly feasible and relies on the appropriate selection of a bifunctional
chelator. While DTPA allows for labeling at room temperature, its use is compromised by poor
in vivo stability.[1] In contrast, chelators such as DOTA, DOTA-GA, and NETA provide highly
stable radioconjugates when labeled at a mild temperature of 40°C, achieving radiochemical
yields greater than 95%.[5] These protocols and data support the development of stable and
effective 1°1Th-based radiopharmaceuticals for therapeutic applications, ensuring the biological
integrity of the targeting molecule is preserved.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Terbium radionuclides for theranostic applications in nuclear medicine: from atom to
bedside - PMC [pmc.ncbi.nlm.nih.gov]

e 2. edhmed.com [edhmed.com]
e 3.161Tb [prismap.eu]

e 4. First-in-Humans Application of 161Tbh: A Feasibility Study Using 161Tb-DOTATOC - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 5. Radiolabeling of Human Serum Albumin With Terbium-161 Using Mild Conditions and
Evaluation of in vivo Stability - PubMed [pubmed.nchbi.nlm.nih.gov]

e 6. Radiolabeling of Human Serum Albumin With Terbium-161 Using Mild Conditions and
Evaluation of in vivo Stability - PMC [pmc.ncbi.nim.nih.gov]

o 7.researchgate.net [researchgate.net]

e 8. mdpi.com [mdpi.com]

e 9. pharmacyce.unm.edu [pharmacyce.unm.edu]
e 10. nucleusrad.com [nucleusrad.com]

e 11. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Note: Mild Radiolabeling of Heat-Sensitive
Biomolecules with Terbium-161]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://www.benchchem.com/product/b1209772?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10879862/
https://pubmed.ncbi.nlm.nih.gov/34504849/
https://www.benchchem.com/product/b1209772?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10879862/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10879862/
https://www.edhmed.com/en/terbium-161-tb-161/
https://www.prismap.eu/radionuclides/portfolio/161Tb/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8724898/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8724898/
https://pubmed.ncbi.nlm.nih.gov/34504849/
https://pubmed.ncbi.nlm.nih.gov/34504849/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8422959/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8422959/
https://www.researchgate.net/publication/353452777_Radiolabeling_of_Human_Serum_Albumin_With_Terbium-161_Using_Mild_Conditions_and_Evaluation_of_in_vivo_Stability
https://www.mdpi.com/1996-1944/18/2/248
https://pharmacyce.unm.edu/nuclear_program/freelessonfiles/vol15lesson3.pdf
https://nucleusrad.com/meeting-the-unique-demands-of-radiopharmaceutical-quality-control/
https://www.researchgate.net/publication/264141956_Quality_Control_of_Radiopharmaceutical
https://www.benchchem.com/product/b1209772#mild-radiolabeling-conditions-for-heat-sensitive-biomolecules-with-terbium-161
https://www.benchchem.com/product/b1209772#mild-radiolabeling-conditions-for-heat-sensitive-biomolecules-with-terbium-161
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[https://www.benchchem.com/product/b1209772#mild-radiolabeling-conditions-for-heat-
sensitive-biomolecules-with-terbium-161]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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